Perfluoroisobutyryl fluoride
Overview
Description
Perfluoroisobutyryl fluoride is a fluorinated organic compound with the chemical formula ( C_4F_7O ). It is a derivative of perfluoroisobutyric acid and is known for its high chemical stability and reactivity, making it a valuable intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Perfluoroisobutyryl fluoride can be synthesized through the isomerization of perfluoroisobutylene oxide. This process involves the reaction of perfluoroisobutylene oxide with a catalytic amount of triethylamine, followed by prolonged heating at 100°C . Another method involves the reaction of hexafluoropropylene with carbonyl fluoride in the presence of 2-perfluoroalkyl benzothiazole compounds as catalysts .
Industrial Production Methods: Industrial production of this compound typically employs a reaction kettle liquid phase method. This method uses hexafluoropropylene and carbonyl fluoride as raw materials, with 2-perfluoroalkyl benzothiazole compounds as catalysts. The reaction is carried out in an acetonitrile solvent, which helps in uniformly wrapping the raw materials and facilitating the reaction .
Chemical Reactions Analysis
Types of Reactions: Perfluoroisobutyryl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with ammonia to form perfluoroisobutyramide.
Dehydration Reactions: Perfluoroisobutyramide can be dehydrated using acyl fluorides to produce perfluoroisobutyronitrile.
Common Reagents and Conditions:
Ammonia: Used in substitution reactions to form amides.
Acyl Fluorides: Used as dehydrating agents in dehydration reactions.
Major Products Formed:
Perfluoroisobutyramide: Formed from the reaction with ammonia.
Perfluoroisobutyronitrile: Formed from the dehydration of perfluoroisobutyramide.
Scientific Research Applications
Perfluoroisobutyryl fluoride has several applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds.
High Voltage Electrical Equipment: Perfluoroisobutyronitrile, derived from this compound, is used as an insulating and arc-extinguishing gas in high voltage electrical equipment.
Environmental Applications: Due to its low global warming potential, it is considered an environmentally friendly alternative to sulfur hexafluoride in electrical applications.
Mechanism of Action
The mechanism of action of perfluoroisobutyryl fluoride involves its reactivity with various nucleophiles, such as ammonia and amines. The compound’s high electronegativity and chemical stability make it an effective intermediate in the formation of more complex fluorinated compounds. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the nucleophiles and the reaction conditions.
Comparison with Similar Compounds
Perfluoroisobutyric Acid: A precursor to perfluoroisobutyryl fluoride.
Perfluoroisobutylene Oxide: An isomerization product that can be converted to this compound.
Hexafluoropropylene: A raw material used in the synthesis of this compound.
Uniqueness: this compound is unique due to its high chemical stability and reactivity, making it a valuable intermediate in the synthesis of various fluorinated compounds. Its ability to undergo multiple types of reactions, such as substitution and dehydration, further enhances its versatility in chemical processes.
Properties
IUPAC Name |
2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F8O/c5-1(13)2(6,3(7,8)9)4(10,11)12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWSHOSLZPMKII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(C(F)(F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447694 | |
Record name | 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
677-84-9 | |
Record name | 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanoyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=677-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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